molecular formula C36H48CoN2O2 B15290591 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol CAS No. 228577-80-8

Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

Cat. No.: B15290591
CAS No.: 228577-80-8
M. Wt: 599.7 g/mol
InChI Key: KWOOIWMSPJWOTF-UHFFFAOYSA-N
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Description

Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol is a complex organic compound that features a cobalt ion coordinated with a ligand system derived from 2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol typically involves the following steps:

    Formation of the Ligand: The ligand is synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-2-hydroxybenzylamine under reflux conditions in an appropriate solvent such as ethanol or methanol.

    Complexation with Cobalt: The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) acetate or cobalt(II) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the imine groups, converting them to amines.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to their steric hindrance.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require strong acids or bases and elevated temperatures.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include secondary amines.

    Substitution: Products depend on the substituent introduced but can include various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and magnetic properties.

Biology and Medicine

    Antioxidant: The compound exhibits antioxidant properties, making it of interest in the development of pharmaceuticals and nutraceuticals.

    Antimicrobial: It has shown potential antimicrobial activity, which could be useful in developing new antibiotics.

Industry

    Stabilizers: The compound is used as a stabilizer in plastics and polymers to prevent degradation due to oxidation and UV exposure.

Mechanism of Action

The mechanism by which cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol exerts its effects involves several pathways:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Catalytic Activity: The cobalt center can facilitate various redox reactions by cycling between different oxidation states, thereby acting as a catalyst.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

228577-80-8

Molecular Formula

C36H48CoN2O2

Molecular Weight

599.7 g/mol

IUPAC Name

cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C36H48N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h13-22,39-40H,1-12H3;

InChI Key

KWOOIWMSPJWOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Origin of Product

United States

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